REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:14]=[C:15]([N:19]=[C:20]=S)[CH:16]=[CH:17][CH:18]=1>CO.O=[Hg]>[Cl:12][C:13]1[CH:14]=[C:15]([NH:19][C:20]2[O:7][C:6]([C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=3)=[N:8][N:9]=2)[CH:16]=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)NN)C=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N=C=S
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.38 g
|
Type
|
catalyst
|
Smiles
|
O=[Hg]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
formed black precipitate
|
Type
|
FILTRATION
|
Details
|
filtered through a short pad of Celite
|
Type
|
CUSTOM
|
Details
|
Then it was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting grey precipitate was re-crystallized from ca. 50 mL of EtOAc
|
Type
|
FILTRATION
|
Details
|
The formed white crystalline solid was filtered
|
Type
|
WASH
|
Details
|
washed with a small amount of EtOAc, anhydrous Et2O
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NC1=NN=C(O1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.606 g | |
YIELD: PERCENTYIELD | 89.7% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |